2-Chlorocinnamic acid
Overview
Description
2-Chlorocinnamic acid is an organic compound with the molecular formula C₉H₇ClO₂. It is a derivative of cinnamic acid, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Mode of Action
2-Chlorocinnamic acid is a cinnamic acid derivative that inhibits the hydroxylation of phenylpropanoids . It has been shown to inhibit the activity of cinnamic acid derivatives and their hydroxylation in cell lines .
Biochemical Pathways
It is known to inhibit the hydroxylation of phenylpropanoids, which is linked to the inhibition of cellulose acetate synthesis . The chloride ion may be needed for the formation of hydrochloric acid, which is necessary for cellulose acetate hydrolysis, while water molecules are involved in many biochemical reactions .
Result of Action
It is known to inhibit the hydroxylation of phenylpropanoids, which is linked to the inhibition of cellulose acetate synthesis . The specific molecular and cellular effects require further investigation .
Biochemical Analysis
Biochemical Properties
2-Chlorocinnamic acid plays a significant role in various biochemical reactions. It has been shown to interact with enzymes involved in the hydroxylation of cinnamic acid derivatives, thereby inhibiting their activity . This inhibition is linked to the suppression of cellulose acetate synthesis in cell lines. Additionally, this compound affects chloride ion and water molecule interactions, which can influence various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It inhibits the activity of enzymes responsible for the hydroxylation of cinnamic acid derivatives, leading to reduced cellulose acetate synthesis . This compound also impacts cell signaling pathways and gene expression by modulating the availability of chloride ions and water molecules. These interactions can alter cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. It binds to the active sites of enzymes involved in the hydroxylation of cinnamic acid derivatives, preventing their normal function . This binding interaction leads to a decrease in enzyme activity, which in turn affects the synthesis of cellulose acetate and other related biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound has a half-life of approximately 5.3 to 5.9 hours when exposed to hydroxyl radicals . This degradation rate can impact its efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can lead to toxic effects, including enzyme inhibition and disruption of cellular processes . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze the hydroxylation of cinnamic acid derivatives, affecting the overall metabolic flux . The compound’s involvement in these pathways can influence the levels of various metabolites and alter the biochemical equilibrium within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as its log Kow value of 2.72 .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
2-Chlorocinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method involves the reaction of 2-chlorobenzaldehyde with acetic anhydride and sodium acetate . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
2-Chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-chlorophenylpropionic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound without the chlorine substitution.
3-Chlorocinnamic acid: A derivative with the chlorine atom at the meta position.
4-Chlorocinnamic acid: A derivative with the chlorine atom at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTHHNKJBVBO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035497 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-58-2, 3752-25-8, 4513-41-1 | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-o-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chlorophenyl)propenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC52173 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorocinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-o-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | o-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorocinnamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-chlorocinnamic acid in medicine?
A: Research suggests that silver(I) complexes incorporating this compound as a ligand demonstrate significant potential as urease inhibitors. [] Urease is an enzyme implicated in various pathological conditions, including peptic ulcers, stomach cancer, and urinary tract infections. The silver(I) trans-cinnamate complex, specifically [Ag(2-cca)(H2O)]2 (where 2-ccaH represents this compound), exhibited potent inhibitory activity against urease. [] This finding highlights the potential of this compound-based compounds in developing novel therapeutic strategies for urease-related disorders.
Q2: How do substituents on the cinnamic acid structure influence its reactivity with Samarium Diiodide (SmI2)?
A: Studies have investigated the reduction of various cinnamic acid derivatives by SmI2, a powerful single-electron reducing agent. [] The research found that the rate of reduction is influenced by the nature and position of substituents on the cinnamic acid ring. For instance, electron-donating groups like methoxy (-OCH3) generally enhance the reduction rate, while electron-withdrawing groups like chlorine (-Cl) tend to decrease it. [] This difference in reactivity arises from the substituents' ability to modulate the electron density within the cinnamic acid molecule, thereby influencing its susceptibility to reduction by SmI2.
Q3: Are there any known biocatalytic transformations involving this compound?
A: Yes, the pink yeast Rhodotorula rubra Y-1529 exhibits catalytic activity towards this compound, facilitating an ortho-dehalogenation reaction. [] This biotransformation highlights the potential of employing microorganisms like Rhodotorula rubra Y-1529 for the selective modification of chlorinated aromatic compounds, offering a potentially greener alternative to traditional chemical synthesis routes.
Q4: Beyond urease inhibition, are there other potential applications for this compound derivatives?
A: Phenylalanine ammonia lyases (PALs) are enzymes known to catalyze the hydroamination of cinnamic acid derivatives. While this compound is a known substrate for some PALs, research is ongoing to expand the substrate scope of these enzymes to include non-carboxylic acid substrates. [] This expanded activity could potentially open new avenues for using PALs in the synthesis of valuable chiral amines, valuable building blocks for pharmaceuticals and other fine chemicals.
Q5: Are there alternative synthetic approaches to traditional methods for reactions involving this compound?
A: Research has explored microwave-assisted methods for Knoevenagel condensation reactions using trans-2-chlorocinnamic acid. [] Microwave irradiation can accelerate reaction rates and potentially offer advantages in terms of reaction yield and purity compared to conventional heating methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.